Sitaxsentan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

While Sitaxentan is not currently prescribed for many conditions, researchers have investigated its potential applications in various areas of scientific research. Here are some examples:

Pulmonary Arterial Hypertension (PAH)

Sitaxentan was initially studied as a treatment for PAH, a condition that causes high blood pressure in the arteries that supply blood to the lungs. Some research suggests that Sitaxentan may improve exercise capacity and symptoms in people with PAH []. However, its use for PAH is not currently recommended due to the availability of more effective medications with a better safety profile [].

Heart Failure

Researchers have explored whether Sitaxentan could improve outcomes in people with heart failure. Some studies have shown modest benefits in terms of reducing hospital admissions and improving exercise capacity []. However, larger trials did not find a significant mortality benefit, and Sitaxentan is not a recommended treatment for heart failure [].

Other Areas of Investigation

Scientific research on Sitaxentan continues in other areas. For instance, researchers are investigating its potential role in kidney disease and pulmonary fibrosis [, ]. These areas of research are ongoing, and more data is needed to determine the effectiveness of Sitaxentan in these conditions.

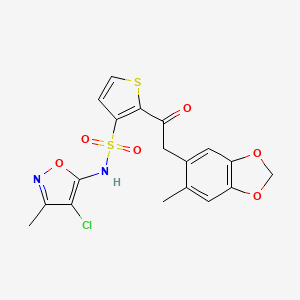

Sitaxentan is a selective endothelin-A receptor antagonist that was initially marketed under the trade name Thelin for the treatment of pulmonary arterial hypertension. It belongs to the sulfonamide class of drugs and has a chemical formula of C₁₈H₁₅ClN₂O₆S₂, with an average molecular weight of approximately 454.91 g/mol . Sitaxentan acts by blocking the vasoconstrictive effects of endothelin-1 on endothelin-A receptors while preserving the beneficial functions of endothelin-B receptors .

Sitaxentan functioned by selectively blocking the action of endothelin (ET) on the endothelin-A (ETA) receptor []. Endothelin is a potent vasoconstrictor (blood vessel narrowing agent). By blocking the ETA receptor, sitaxentan aimed to relax blood vessels in the lungs, leading to improved blood flow and reduced pressure in patients with PAH [].

The synthesis of Sitaxentan involves multiple steps typical for sulfonamide compounds. While specific proprietary methods are not publicly detailed, general synthetic approaches include:

- Formation of the sulfonamide linkage: This involves reacting a suitable amine with a sulfonyl chloride.

- Construction of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Final assembly: The compound is completed through further functional group modifications and purifications.

These methods ensure that the final product maintains its necessary pharmacological properties while minimizing impurities.

Sitaxentan has notable interactions with various drugs due to its metabolism by specific cytochrome P450 enzymes. For instance:

- Warfarin: Sitaxentan can inhibit warfarin metabolism, necessitating dosage adjustments .

- Abatacept: Co-administration may increase Sitaxentan metabolism .

- Abaloparatide: This combination can enhance the hypotensive effects of Sitaxentan .

Regular monitoring of liver function tests is recommended in patients taking Sitaxentan or similar drugs due to the risk of hepatotoxicity .

Several compounds are structurally and functionally similar to Sitaxentan. Here’s a comparison highlighting their uniqueness:

| Compound | Type | Selectivity | Hepatotoxicity Risk | Administration |

|---|---|---|---|---|

| Sitaxentan | Endothelin-A antagonist | High (6500-fold) | High | Oral |

| Bosentan | Non-selective antagonist | Moderate | Moderate | Oral |

| Ambrisentan | Endothelin-A antagonist | Moderate | Low | Oral |

| Tezosentan | Non-selective antagonist | Low | Moderate | Intravenous |

Uniqueness of Sitaxentan

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

C02 - Antihypertensives

C02K - Other antihypertensives

C02KX - Antihypertensives for pulmonary arterial hypertension

C02KX03 - Sitaxentan

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Endothelin

EDNRA [HSA:1909] [KO:K04197]

Other CAS

210421-64-0

Absorption Distribution and Excretion

Renal (50 to 60%) Fecal (40 to 50%)

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

[2]. Chin M, Levy RD, Yoshida EM, Byrne MF.Sitaxsentan-induced acute severe hepatitis treated with glucocorticoid therapy.Can Respir J. 2012 Jan-Feb;19(1):e1-2.

[3]. Sandoval J, et al. STRIDE-4 investigators.Safety and efficacy of sitaxsentan 50 and 100 mg in patients with pulmonary arterial hypertension.Pulm Pharmacol Ther. 2012 Feb;25(1):33-9. Epub 2011 Nov 2.

[4]. Safdar Z. Effect of transition from sitaxsentan to ambrisentan in pulmonary arterial hypertension.Vasc Health Risk Manag. 2011;7:119-24. Epub 2011 Mar 2.

[5]. Rondelet B, et al. Sildenafil added to sitaxsentan in overcirculation-induced pulmonary arterial hypertension.Am J Physiol Heart Circ Physiol. 2010 Oct;299(4):H1118-23. Epub 2010 Aug 6.